3-(Pyrimidin-5-yl)propanoic acid
Overview
Description
3-(Pyrimidin-5-yl)propanoic acid is a heterocyclic organic compound with the molecular formula C7H8N2O2 It features a pyrimidine ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
3-(Pyrimidin-5-yl)propanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as 1,2-ethanediamine and 1,2-benzenediamine in polyphosphoric acid to form new derivatives of heterocyclic systems . These interactions are essential for the formation of imidazo- and benzoimidazo-pyrimidines, which have significant biological activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the synthesis of pyrimidine derivatives, which are vital for DNA and RNA synthesis . This modulation can lead to changes in cell proliferation and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)propanoic acid typically involves the condensation of pyrimidine derivatives with propanoic acid or its derivatives. One common method includes the reaction of pyrimidine-5-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic or nucleophilic reagents can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce pyrimidine derivatives with altered electronic properties.
Scientific Research Applications
3-(Pyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)propanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-2-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.
3-(Pyrimidin-4-yl)propanoic acid: Similar structure but with the pyrimidine ring attached at a different position.
Uniqueness
3-(Pyrimidin-5-yl)propanoic acid is unique due to the specific position of the pyrimidine ring, which can influence its chemical reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
3-pyrimidin-5-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCFDQFEJGONQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591490 | |
Record name | 3-(Pyrimidin-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-83-8 | |
Record name | 3-(Pyrimidin-5-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrimidin-5-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-stage synthesis of condensed pyrimidines using 3-(pyrimidin-5-yl)propanoic acid?
A1: The research presented in "One-stage synthesis of condensed pyrimidines by reaction of substituted 3-(pyrimidin-5-yl)propanoic acids with ortho-diamines: Extension of limits" [] focuses on a novel synthetic pathway for condensed pyrimidines. Condensed pyrimidines represent a significant class of heterocyclic compounds with diverse biological activities, making them attractive targets for drug discovery. Traditional synthetic methods often involve multiple steps and harsh conditions. This research highlights a one-stage synthesis approach using this compound derivatives as key starting materials, reacting them with ortho-diamines. [] This methodology offers several advantages, including increased efficiency, reduced waste generation, and the potential for discovering new condensed pyrimidine derivatives with enhanced biological properties.
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